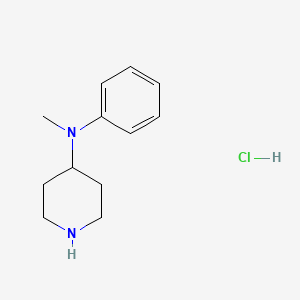

N-methyl-N-phenylpiperidin-4-amine hydrochloride

CAS No.: 1384430-38-9

Cat. No.: VC2870427

Molecular Formula: C12H19ClN2

Molecular Weight: 226.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1384430-38-9 |

|---|---|

| Molecular Formula | C12H19ClN2 |

| Molecular Weight | 226.74 g/mol |

| IUPAC Name | N-methyl-N-phenylpiperidin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H18N2.ClH/c1-14(11-5-3-2-4-6-11)12-7-9-13-10-8-12;/h2-6,12-13H,7-10H2,1H3;1H |

| Standard InChI Key | DBXIJDHKTZLHIF-UHFFFAOYSA-N |

| SMILES | CN(C1CCNCC1)C2=CC=CC=C2.Cl |

| Canonical SMILES | CN(C1CCNCC1)C2=CC=CC=C2.Cl |

Introduction

Chemical Identity and Basic Properties

N-methyl-N-phenylpiperidin-4-amine hydrochloride (CAS No.: 1384430-38-9) is a chemical compound characterized by a piperidine ring with a methyl group and a phenyl group attached to the nitrogen atom of the amine at position 4, in the form of a hydrochloride salt. The hydrochloride form enhances the compound's solubility and stability, making it more suitable for various research applications. It is typically available as a solid powder and is primarily used for research purposes.

Physical and Chemical Properties

The basic physicochemical properties of N-methyl-N-phenylpiperidin-4-amine hydrochloride are summarized in Table 1.

Table 1: Physicochemical Properties of N-methyl-N-phenylpiperidin-4-amine Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 1384430-38-9 |

| Molecular Formula | C12H19ClN2 |

| Molecular Weight | 226.74 g/mol |

| IUPAC Name | N-methyl-N-phenylpiperidin-4-amine;hydrochloride |

| Physical Form | Powder |

| Solubility | Enhanced in polar solvents due to salt form |

| PubChem Compound ID | 71755638 |

The compound features a piperidine ring with an N-methyl-N-phenyl substituted amine at the 4-position, with a hydrochloride counter-ion that imparts enhanced solubility in aqueous and polar solvents compared to its free base form.

Structural Characteristics and Identification Data

Chemical Structure and Structural Features

N-methyl-N-phenylpiperidin-4-amine hydrochloride has a distinct chemical structure with a piperidine ring as its core scaffold. The nitrogen atom of the amine group at position 4 of the piperidine ring is disubstituted with a methyl group and a phenyl group. This particular arrangement of substituents affects its chemical reactivity and biological properties. The compound exists as a hydrochloride salt, which influences its solubility, stability, and bioavailability.

Spectroscopic and Identification Data

The compound can be characterized using various analytical techniques. Table 2 presents key identification data for N-methyl-N-phenylpiperidin-4-amine hydrochloride.

Table 2: Identification Data for N-methyl-N-phenylpiperidin-4-amine Hydrochloride

| Parameter | Value |

|---|---|

| Standard InChI | InChI=1S/C12H18N2.ClH/c1-14(11-5-3-2-4-6-11)12-7-9-13-10-8-12;/h2-6,12-13H,7-10H2,1H3;1H |

| Standard InChIKey | DBXIJDHKTZLHIF-UHFFFAOYSA-N |

| SMILES | CN(C1CCNCC1)C2=CC=CC=C2.Cl |

| Canonical SMILES | CN(C1CCNCC1)C2=CC=CC=C2.Cl |

These identification parameters serve as unique identifiers for the compound and are essential for database searches and chemical information management systems.

Relationship to Other Piperidine Derivatives

Comparison with Similar Compounds

N-methyl-N-phenylpiperidin-4-amine hydrochloride belongs to a larger family of piperidine derivatives with structural variations. It is important to distinguish it from similar compounds such as N-methyl-1-phenylpiperidin-4-amine dihydrochloride (CAS: 1071590-88-9) and N-phenylpiperidin-4-amine hydrochloride (CAS: 1193388-65-6), as these compounds have different substitution patterns and potentially different biological activities .

Table 3: Comparison with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| N-methyl-N-phenylpiperidin-4-amine hydrochloride | 1384430-38-9 | C12H19ClN2 | 226.74 | Methyl and phenyl groups on the 4-amine nitrogen |

| N-methyl-N-phenylpiperidin-4-amine dihydrochloride | 904677-46-9 | C12H20Cl2N2 | 263.21 | Two hydrochloride counter-ions |

| N-phenylpiperidin-4-amine hydrochloride | 1193388-65-6 | C11H17ClN2 | 212.72 | No methyl group on the 4-amine nitrogen |

| N-methyl-1-phenylpiperidin-4-amine | 1071751-69-3 | C12H18N2 | 190.29 | Phenyl group on piperidine nitrogen (position 1) |

This comparison highlights the structural diversity within this class of compounds and emphasizes the importance of precise chemical identification in research contexts .

Synthesis and Preparation Methods

Key Reactions in Related Compounds

For similar piperidine derivatives, researchers have employed reactions such as:

-

Addition of aryllithium reagents to N-substituted piperidinones

-

Dehydration reactions to form tetrahydropyridines

-

Reduction steps to form the desired piperidine ring structure

-

Salt formation to produce hydrochloride derivatives

These reaction pathways might be adapted for the synthesis of N-methyl-N-phenylpiperidin-4-amine hydrochloride, although specific optimization would be required .

Biological and Pharmacological Properties

Structure-Activity Relationships

Piperidine derivatives similar to N-methyl-N-phenylpiperidin-4-amine hydrochloride have been studied for their biological activities. Research on related compounds suggests that the substitution pattern on the piperidine ring significantly influences their biological properties. For instance, studies on donepezil analogs containing 2-substituted piperidine rings showed that stereochemistry plays a crucial role in acetylcholinesterase inhibition .

The research on these related compounds indicates that:

-

Stereochemistry of substituents affects biological activity

-

The presence of specific functional groups (such as phenyl rings) can alter binding to target receptors

-

The position of substituents on the piperidine ring is critical for biological activity

While specific data on N-methyl-N-phenylpiperidin-4-amine hydrochloride's biological activity is limited in the current literature, its structural features suggest potential interactions with various biological targets .

Analytical Methods for Characterization

Spectroscopic Techniques

N-methyl-N-phenylpiperidin-4-amine hydrochloride can be characterized using various analytical techniques including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass spectrometry

-

Infrared spectroscopy

-

X-ray crystallography (for solid-state structure)

For related compounds, NMR spectroscopy has been particularly valuable in determining stereochemical relationships and confirming structural features. For example, NOESY correlations have been used to determine the axial or equatorial position of substituents on piperidine rings .

Chromatographic Methods

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to assess the purity and identity of N-methyl-N-phenylpiperidin-4-amine hydrochloride. These methods are particularly important for quality control and ensuring the absence of potentially interfering impurities in research applications.

| Property | Value | Significance |

|---|---|---|

| Polar Surface Area (PSA) | ~15.27 | Indicator of membrane permeability |

| LogP | ~2.33 | Measure of lipophilicity |

| Hydrogen Bond Acceptors | 2 | Potential for intermolecular interactions |

| Hydrogen Bond Donors | 1 | Potential for intermolecular interactions |

These properties suggest that N-methyl-N-phenylpiperidin-4-amine hydrochloride may have favorable drug-like characteristics, although actual biological testing would be required to confirm its behavior in biological systems .

Future Research Directions

Unresolved Questions

Despite the information available on N-methyl-N-phenylpiperidin-4-amine hydrochloride, several questions remain unanswered:

-

Its specific binding affinities for various receptor systems

-

Detailed pharmacokinetic properties

-

Comparative efficacy against relevant biological targets

-

Optimal synthetic routes for large-scale preparation

These questions represent opportunities for future research and development in this area.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume